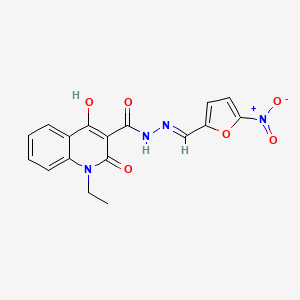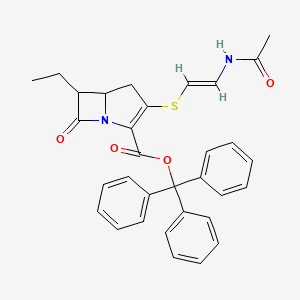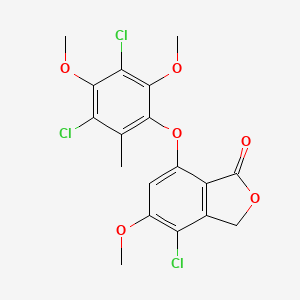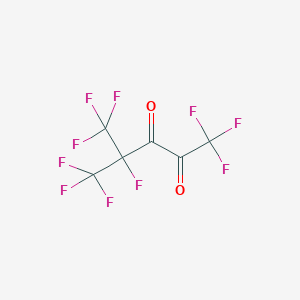
1,3-Cyclobutanedione, 2,2,4,4-tetramethyl-, disemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Cyclobutanedione, 2,2,4,4-tetramethyl-, disemicarbazone is an organic compound with the molecular formula C8H12O2 It is a derivative of cyclobutanedione, featuring four methyl groups attached to the cyclobutane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Cyclobutanedione, 2,2,4,4-tetramethyl- can be synthesized through the dimerization of dimethyl ketene. This process involves the dehydrohalogenation of isobutyryl chloride with triethylamine, resulting in the formation of dimethyl ketene, which then dimerizes to form 2,2,4,4-tetramethylcyclobutanedione .
Industrial Production Methods
In industrial settings, the production of 1,3-Cyclobutanedione, 2,2,4,4-tetramethyl- typically involves the same synthetic route as described above. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization and drying processes .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Cyclobutanedione, 2,2,4,4-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Hydrogenation of the compound results in the formation of 2,2,4,4-tetramethylcyclobutanediol.
Substitution: The compound can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as halogens, acids, and bases are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of 2,2,4,4-tetramethylcyclobutanediol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,3-Cyclobutanedione, 2,2,4,4-tetramethyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3-Cyclobutanedione, 2,2,4,4-tetramethyl- involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to interact with specific enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,4,4-Tetramethylcyclobutanedione: A closely related compound with similar structural features.
Dimethyl ketene dimer: Another related compound formed through the dimerization of dimethyl ketene.
Uniqueness
1,3-Cyclobutanedione, 2,2,4,4-tetramethyl- stands out due to its specific arrangement of methyl groups and its potential for diverse applications. Its unique structure allows for various chemical modifications, making it a versatile compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
73806-30-1 |
|---|---|
Molekularformel |
C10H18N6O2 |
Molekulargewicht |
254.29 g/mol |
IUPAC-Name |
[[3-(carbamoylhydrazinylidene)-2,2,4,4-tetramethylcyclobutylidene]amino]urea |
InChI |
InChI=1S/C10H18N6O2/c1-9(2)5(13-15-7(11)17)10(3,4)6(9)14-16-8(12)18/h1-4H3,(H3,11,15,17)(H3,12,16,18) |
InChI-Schlüssel |
QVGCJDUCQYTUOM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=NNC(=O)N)C(C1=NNC(=O)N)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[(E)-benzylideneamino]but-2-enoate](/img/structure/B14456498.png)
![[2-(Furan-2-yl)ethenylidene]cyanamide](/img/structure/B14456509.png)






![2-(4-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14456540.png)
silane](/img/structure/B14456542.png)




